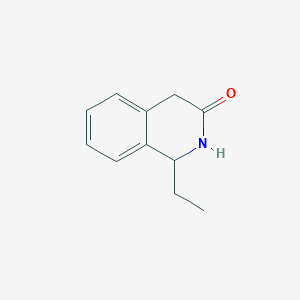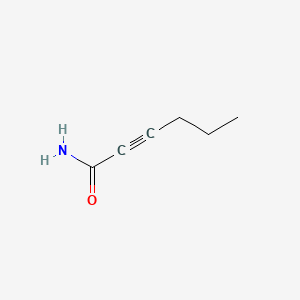![molecular formula C23H18N2O B14536113 Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- CAS No. 61939-27-3](/img/structure/B14536113.png)
Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- is a heterocyclic compound that features a fused indole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- typically involves the reaction of indoles with aldehydes under acid catalysis conditions. For example, aromatic aldehydes react with amides of 1-methylindole-2-carboxylic acid to give 1-aryl-4-methyldihydropyrrolo[3,4-b]indol-3-ones . The intermediate compounds are then subjected to cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to dihydropyrrolo[3,4-b]indoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloindoles and their derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to specific sites on these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyrrole and indole ring system and are studied for their anti-cancer properties.
Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have shown high anti-tumor activity and are used in medicinal chemistry research.
Uniqueness
Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of both methyl and diphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61939-27-3 |
|---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methyl-1,2-diphenyl-1H-pyrrolo[3,4-b]indol-3-one |
InChI |
InChI=1S/C23H18N2O/c1-24-19-15-9-8-14-18(19)20-21(16-10-4-2-5-11-16)25(23(26)22(20)24)17-12-6-3-7-13-17/h2-15,21H,1H3 |
InChI Key |
DLRKVDYQSFEKCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanone, (4,9-dihydro-2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14536071.png)

![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![4-[Cyclohexyl(isocyano)methyl]pyridine](/img/structure/B14536097.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)

![Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate](/img/structure/B14536123.png)
![1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol](/img/structure/B14536137.png)
![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
